Keap1-Nrf2-IN-1 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keap1-Nrf2-IN-1 (TFA) is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is of significant interest due to its potential therapeutic applications in diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-1 (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods: Industrial production of Keap1-Nrf2-IN-1 (TFA) involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Keap1-Nrf2-IN-1 (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products: The major products formed from these reactions are intermediates and final compounds with enhanced inhibitory activity against the Keap1-Nrf2 interaction. These products are characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
Scientific Research Applications
Keap1-Nrf2-IN-1 (TFA) has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of oxidative stress and the role of the Keap1-Nrf2 pathway in cellular protection . In biology, it helps elucidate the molecular interactions and regulatory mechanisms involved in cellular responses to oxidative damage . In medicine, this compound is being investigated for its potential therapeutic effects in treating diseases like cancer, where aberrant activation of the Nrf2 pathway contributes to tumor growth and resistance to chemotherapy . Additionally, in industry, Keap1-Nrf2-IN-1 (TFA) is used in the development of new drugs and therapeutic agents targeting oxidative stress-related diseases .
Mechanism of Action
Keap1-Nrf2-IN-1 (TFA) exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation by the proteasome . This regulation maintains low levels of Nrf2 in the cell. when Keap1-Nrf2-IN-1 (TFA) is introduced, it disrupts this interaction, leading to the stabilization and accumulation of Nrf2 . The accumulated Nrf2 translocates to the nucleus, where it activates the transcription of various cytoprotective genes involved in antioxidant defense, detoxification, and cellular repair .
Comparison with Similar Compounds
Keap1-Nrf2-IN-1 (TFA) is unique compared to other similar compounds due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction . Similar compounds include other small molecule inhibitors targeting the Keap1-Nrf2 pathway, such as sulforaphane and bardoxolone methyl . Keap1-Nrf2-IN-1 (TFA) stands out due to its improved pharmacokinetic properties and reduced cytotoxicity, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C26H25F3N2O9S |
---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H24N2O7S.C2HF3O2/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30;3-2(4,5)1(6)7/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30);(H,6,7)/t22-;/m0./s1 |
InChI Key |
CARRGBULZRUUHS-FTBISJDPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.